molecular formula C10H16N4O B2936560 6-[(2-Aminoethyl)amino]-N,N-dimethylpyridine-3-carboxamide CAS No. 108631-30-7

6-[(2-Aminoethyl)amino]-N,N-dimethylpyridine-3-carboxamide

Cat. No.: B2936560
CAS No.: 108631-30-7
M. Wt: 208.265
InChI Key: HPENMIYXDXPLTI-UHFFFAOYSA-N
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Description

6-[(2-Aminoethyl)amino]-N,N-dimethylpyridine-3-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. Compounds featuring pyridine-carboxamide cores, similar to this one, are frequently investigated due to their potential to modulate biological targets . The structure incorporates a dimethylcarboxamide group and a flexible 2-aminoethylamino side chain, which may facilitate interactions with enzymatic binding sites. Research applications for this compound could include its use as a building block in organic synthesis, a potential pharmacophore in the development of novel therapeutic agents, or a tool compound in biochemical assays. As with many carboxamide-containing molecules, its chemical stability and capacity for hydrogen bonding make it a valuable scaffold for exploratory research . Researchers are advised to consult the specific product data sheet for detailed information on physicochemical properties, handling, and storage. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-(2-aminoethylamino)-N,N-dimethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-14(2)10(15)8-3-4-9(13-7-8)12-6-5-11/h3-4,7H,5-6,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPENMIYXDXPLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN=C(C=C1)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-Aminoethyl)amino]-N,N-dimethylpyridine-3-carboxamide typically involves multiple steps. One common method starts with the functionalization of the pyridine ring, followed by the introduction of the aminoethyl group and the dimethylcarboxamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-[(2-Aminoethyl)amino]-N,N-dimethylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

6-[(2-Aminoethyl)amino]-N,N-dimethylpyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[(2-Aminoethyl)amino]-N,N-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyridinecarboxamide derivatives, many of which exhibit variations in substituent groups that critically influence their physicochemical and biological properties. Below is a detailed comparison with structurally related compounds from the evidence:

Key Structural and Functional Differences:

6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide Substituents:

  • Position 6: Amino group (–NH₂).
  • Position 5: Pyrrolidinyl (a cyclic secondary amine).
  • Carboxamide: N-methyl (–N–CH₃).
    • Properties :
  • The single methyl group on the carboxamide reduces steric hindrance compared to N,N-dimethyl analogs.
    • Applications : Used in drug discovery for central nervous system (CNS) targets due to its ability to cross the blood-brain barrier .

N-[6-Amino-3-methyl-1-(2-methyl-2-propenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]-N'-isopropylurea Substituents:

  • Pyrimidine core with amino, methyl, and propenyl groups.
  • Urea linkage with isopropyl substitution.
    • Properties :
  • The pyrimidine ring and urea moiety enhance hydrogen-bonding capacity, favoring interactions with nucleotide-binding proteins.
  • The propenyl group may increase reactivity in click chemistry or polymerization applications.
    • Applications : Investigated as a kinase inhibitor in oncology research .

2-[(4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide Substituents:

  • Triazine ring with amino, methyl, and keto groups.
  • Thioether linkage to a dimethylphenyl-acetamide group.
    • Properties :
  • The triazine core offers electron-deficient regions for π-π stacking, useful in materials science.
  • The thioether and acetamide groups enhance stability in acidic environments.
    • Applications : Explored in agrochemicals as a herbicide precursor .

Unique Features of 6-[(2-Aminoethyl)amino]-N,N-dimethylpyridine-3-carboxamide :

  • The (2-aminoethyl)amino group at position 6 provides a flexible, polar side chain with two amine groups, likely improving aqueous solubility compared to pyrrolidinyl or aryl substituents.
  • The N,N-dimethyl carboxamide increases steric bulk, which may reduce metabolic degradation but could also limit binding to shallow protein pockets.

Data Tables

Table 1: Structural Comparison of Pyridinecarboxamide Derivatives

Compound Name Position 6 Substituent Position 5/Other Substituent Carboxamide Substitution Molecular Weight (g/mol)
6-[(2-Aminoethyl)amino]-N,N-dimethylpyridine-3-carboxamide (2-Aminoethyl)amino N,N-dimethyl ~223.3 (estimated)
6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide Amino (–NH₂) Pyrrolidinyl N-methyl ~235.3 (estimated)
N-[6-Amino-3-methyl-1-(2-methyl-2-propenyl)-2,4-dioxo-... Amino (–NH₂) Methyl, propenyl ~336.4 (estimated)

Research Findings

  • Solubility and Bioavailability: The (2-aminoethyl)amino group in the target compound likely enhances water solubility compared to analogs with cyclic amines (e.g., pyrrolidinyl), making it more suitable for intravenous formulations .
  • Receptor Binding: N,N-dimethyl carboxamide substituents are associated with increased metabolic stability but may reduce affinity for targets requiring hydrogen-bond donors (e.g., some kinases) .
  • Synthetic Utility: The primary amine in the (2-aminoethyl)amino group offers a site for further functionalization, such as conjugation with fluorescent probes or drug carriers .

Biological Activity

6-[(2-Aminoethyl)amino]-N,N-dimethylpyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

6-[(2-Aminoethyl)amino]-N,N-dimethylpyridine-3-carboxamide is characterized by a pyridine ring substituted with an aminoethyl group and dimethylcarboxamide. Its chemical structure allows it to interact with various biological targets, influencing several physiological processes.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects such as:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: It can bind to receptors, potentially altering signaling pathways that affect cellular responses.

The exact pathways and interactions depend on the specific biological context in which the compound is utilized.

Biological Activity Overview

Activity Type Description
Antimicrobial Exhibits activity against various bacterial strains, enhancing therapeutic options for infections.
Anticonvulsant Shows potential in reducing seizure activity in animal models, suggesting neuroprotective properties.
Enzyme Modulation Inhibits specific enzymes, impacting metabolic processes and potentially providing therapeutic benefits.

Case Studies and Research Findings

  • Antimicrobial Activity
    Research has indicated that compounds similar to 6-[(2-Aminoethyl)amino]-N,N-dimethylpyridine-3-carboxamide possess significant antimicrobial properties. For instance, studies have shown that pyridine derivatives can exhibit antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli . The presence of functional groups like amino and hydroxy enhances these activities.
  • Anticonvulsant Effects
    A study focusing on analogs of this compound revealed its potential as an anticonvulsant agent. In animal models, certain derivatives demonstrated a reduction in seizure frequency when administered orally, indicating a possible mechanism of action through modulation of neurotransmitter systems .
  • Enzyme Inhibition
    Investigations into the enzyme-inhibitory properties of this compound have shown promising results. For example, it has been linked to the inhibition of glutathione reductase, which plays a role in oxidative stress responses . This suggests potential applications in treating diseases associated with oxidative damage.

Comparative Analysis

To better understand the unique properties of 6-[(2-Aminoethyl)amino]-N,N-dimethylpyridine-3-carboxamide, it is useful to compare it with similar compounds:

Compound Activity Type Key Findings
6-[(2-Aminoethyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedioneAnticonvulsantEffective in reducing seizures; ED50 values noted .
6-deoxy-6-(2-aminoethyl)amino celluloseAntimicrobialExhibited significant antibacterial activity against multiple pathogens .
Pyridine derivatives with alkyl chainsAntimicrobialEnhanced antimicrobial activity observed with longer alkyl chains .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 6-[(2-Aminoethyl)amino]-N,N-dimethylpyridine-3-carboxamide?

  • Answer : The synthesis typically involves multi-step functionalization of pyridinecarboxamide derivatives. A common approach includes:

Nucleophilic substitution : Reacting 3-pyridinecarboxamide precursors with 2-aminoethylamine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the aminoethyl group.

Methylation : Using dimethyl sulfate or methyl iodide in the presence of a base (e.g., NaH) to achieve N,N-dimethylation.
Key considerations include optimizing reaction time (12-24 hours) and solvent polarity to minimize side products. Purification via column chromatography (silica gel, MeOH/CH₂Cl₂ gradient) is critical .

Q. How should researchers characterize the compound’s structural integrity post-synthesis?

  • Answer : Employ a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm, methyl groups at δ 2.8–3.2 ppm).
  • FT-IR : Identify amide C=O stretching (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) with <2 ppm error.
    Cross-validation with computational predictions (e.g., density functional theory for NMR chemical shifts) enhances reliability .

Advanced Research Questions

Q. How can quantum chemical calculations guide the design of reactions involving this compound?

  • Answer : Computational tools like DFT (B3LYP/6-311++G(d,p)) predict:

  • Reactivity : Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites. For example, the pyridine nitrogen and aminoethyl group are reactive toward electrophilic agents.
  • Transition states : Simulate reaction pathways (e.g., SN2 methylation) to optimize activation energy.
    Integrate these with experimental data using platforms like ICReDD’s reaction path search methods to reduce trial-and-error experimentation .

Q. What strategies resolve contradictions between experimental and computational spectroscopic data?

  • Answer : Discrepancies often arise from solvent effects or conformational flexibility. Mitigation steps include:

Solvent modeling : Use polarizable continuum models (PCM) in DFT to account for solvent interactions.

Dynamic NMR : Analyze variable-temperature spectra to detect rotameric equilibria in the aminoethyl side chain.

X-ray crystallography : Resolve absolute configuration if crystal growth is feasible (e.g., via slow evaporation in EtOH) .

Q. How can researchers design experiments to probe this compound’s interactions with biological targets?

  • Answer : Focus on molecular docking and binding assays :

  • Docking (AutoDock Vina) : Model interactions with enzymes (e.g., kinases) using the compound’s pyridine and amide motifs as hydrogen bond donors/acceptors.
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD) for putative targets.
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding specificity.
    Validate with in vitro enzymatic inhibition assays .

Methodological Considerations

Q. What experimental precautions are critical for handling this compound’s stability?

  • Answer :

  • Storage : Keep under inert gas (Ar/N₂) at –20°C to prevent oxidation of the aminoethyl group.
  • Solubility : Use polar aprotic solvents (DMF, DMSO) for stock solutions; avoid aqueous buffers with pH >8 to prevent hydrolysis.
  • Light sensitivity : Shield from UV light to avoid photodegradation of the pyridine ring .

Q. How can researchers optimize reaction yields when scaling up synthesis?

  • Answer : Apply Design of Experiments (DoE) principles:

  • Factors : Vary temperature (60–100°C), catalyst loading (5–20 mol%), and solvent (DMF vs. THF).
  • Response surface methodology (RSM) : Identify optimal conditions using software like Minitab or JMP.
    Pilot studies in continuous-flow reactors may improve mixing and heat transfer for large-scale batches .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays?

  • Answer : Use non-linear regression (e.g., GraphPad Prism):

  • Fit data to a sigmoidal curve (Hill equation) to calculate EC50/IC50.
  • Assess significance via ANOVA with post-hoc Tukey tests for multi-group comparisons.
    Report confidence intervals (95%) to quantify uncertainty .

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